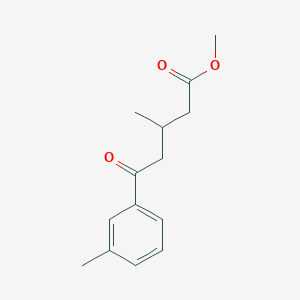
2-(3-iso-Propoxyphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iso-Propoxyphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes an iso-propoxyphenyl group attached to an ethanethiol backbone. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-iso-Propoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a hydrosulfide anion. For instance, the reaction of 3-iso-propoxyphenyl ethyl bromide with sodium hydrosulfide can yield this compound. The reaction typically occurs under nucleophilic substitution conditions, where the hydrosulfide anion displaces the halide ion .
Another method involves the use of thiourea as a nucleophile. Thiourea reacts with the alkyl halide to form an alkyl isothiourea salt, which upon hydrolysis with an aqueous base, yields the desired thiol .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using hydrosulfide anions or thiourea. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-iso-Propoxyphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Hydrosulfide anion, thiourea.
Major Products Formed
Disulfides: Formed through oxidation of thiols.
Sulfinic Acids and Sulfonic Acids: Formed through further oxidation of thiols.
Alkyl Isothiourea Salts: Intermediates in the synthesis of thiols using thiourea.
Aplicaciones Científicas De Investigación
2-(3-iso-Propoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3-iso-Propoxyphenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity can modulate the activity of these biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(3-iso-Propoxyphenyl)ethanethiol can be compared with other thiols, such as ethanethiol and butanethiol. While all these compounds share the sulfhydryl group, their unique structural features confer different properties and reactivities:
Ethanethiol: A simple thiol with a lower molecular weight and boiling point compared to this compound.
Butanethiol: Another thiol with a slightly higher molecular weight and boiling point than ethanethiol but still lower than this compound.
The presence of the iso-propoxyphenyl group in this compound makes it unique, providing additional steric and electronic effects that influence its reactivity and applications.
Propiedades
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-9(2)12-11-5-3-4-10(8-11)6-7-13/h3-5,8-9,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSDHNYDKGAMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)



![O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)

![3-[3-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7995056.png)

![3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol](/img/structure/B7995069.png)
